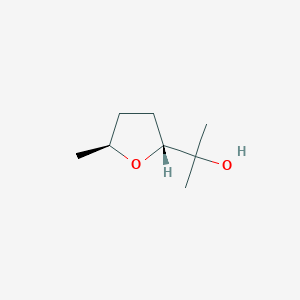
Pityol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pityol is a natural product found in Pityophthorus pityographus with data available.
Aplicaciones Científicas De Investigación
Pheromone in Pest Management
Pityol as an Aggregation Pheromone : (E)-Pityol has been identified as an aggregation pheromone in various beetle species, such as Pityophthorus pubescens and Conophthorus coniperda. It effectively attracts these pests, providing a potential method for pest management in agriculture and forestry (López et al., 2011); (Groot & Debarr, 1998).
Detection and Control of Thaumetopoea pityocampa : Pityolure, a synthetic form of pityol, has shown promise in the management of Thaumetopoea pityocampa, a pest species. It is useful in mapping infested areas, early detection of infestations, and timing of insecticide sprays (Halperin, 1986).
Mating Disruption in Pest Control : Pityol has been used in mating disruption strategies for controlling pest populations like Conophthorus coniperda in white pine seed orchards, demonstrating its potential as a biological pest management tool (Trudel, Guertin, & Groot, 2004).
Synthesis and Chemical Studies
Chemoenzymatic Synthesis of Pityol : Research on the enzymatic synthesis of pityol has revealed interesting pathways, contributing to the understanding of pheromone synthesis in insects and potential applications in synthetic biology (Mischitz et al., 1994).
Pheromone Synthesis Studies : Studies on the conversion of sulcatol to pityol highlight the intricate chemical processes involved in pheromone synthesis and offer insights into more efficient production methods for use in pest control (Mori & Puapoomchareon, 1989).
Propiedades
Nombre del producto |
Pityol |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol |
InChI |
InChI=1S/C8H16O2/c1-6-4-5-7(10-6)8(2,3)9/h6-7,9H,4-5H2,1-3H3/t6-,7+/m0/s1 |
Clave InChI |
GDFJZYRQAYBNLM-NKWVEPMBSA-N |
SMILES isomérico |
C[C@H]1CC[C@@H](O1)C(C)(C)O |
SMILES canónico |
CC1CCC(O1)C(C)(C)O |
Sinónimos |
2-(1-hydroxy-1-methylethyl)-5-methyltetrahydrofuran pityol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



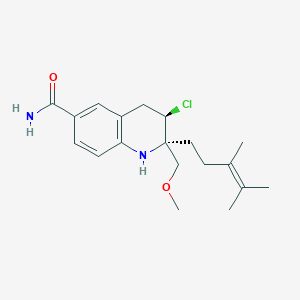
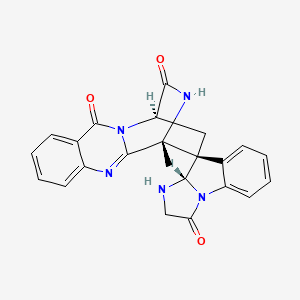
![4-oxo-4-[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethoxy]butanoic acid](/img/structure/B1250129.png)
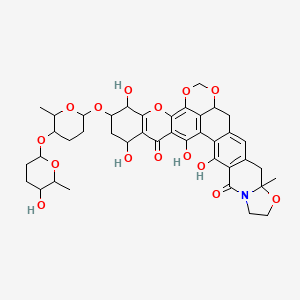
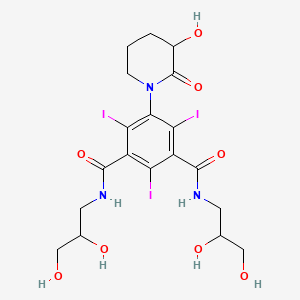
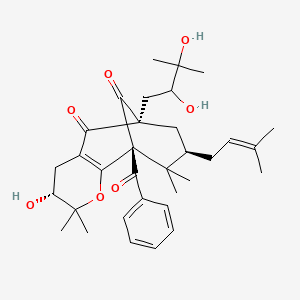
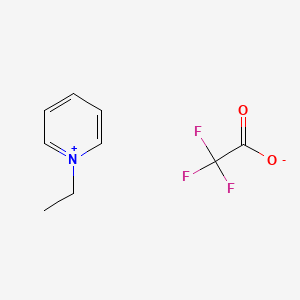

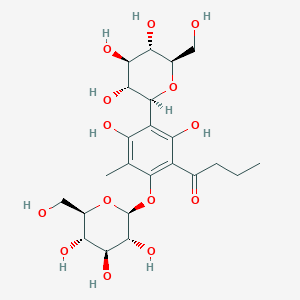
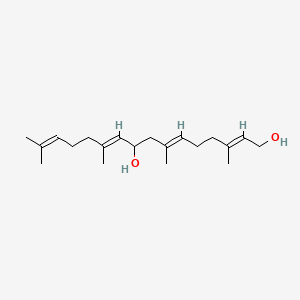



![Indolo[2,3-a]quinolizine-1-methanol, 1-ethyl-1,2,3,4,6,7,12,12b-octahydro-, (1S,12bS)-](/img/structure/B1250147.png)